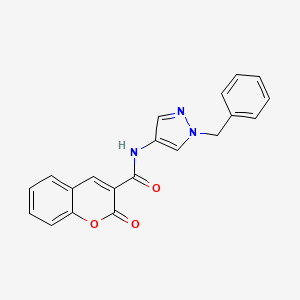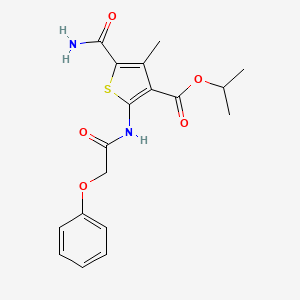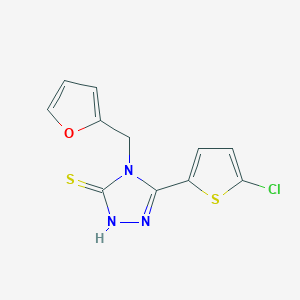![molecular formula C22H17NO4S B4276637 methyl 2-{[(5-methyl-2-furyl)carbonyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B4276637.png)
methyl 2-{[(5-methyl-2-furyl)carbonyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate
Übersicht
Beschreibung
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a naphthalene ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-methyl-2-furyl)carbonyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furoyl Amine: The starting material, 5-methyl-2-furoic acid, is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with an amine to form the furoyl amine.
Coupling with Naphthalene Derivative: The furoyl amine is then coupled with a naphthalene derivative through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Thiophene Carboxylate: The intermediate product is then reacted with a thiophene carboxylic acid derivative under esterification conditions, typically using methanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly on the naphthalene and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the ester group may yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of methyl 2-{[(5-methyl-2-furyl)carbonyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate: Similar structure but with a different position of the naphthalene ring.
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(1-phenyl)-3-thiophenecarboxylate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate is unique due to its specific combination of functional groups and the spatial arrangement of these groups
Eigenschaften
IUPAC Name |
methyl 2-[(5-methylfuran-2-carbonyl)amino]-4-naphthalen-1-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-10-11-18(27-13)20(24)23-21-19(22(25)26-2)17(12-28-21)16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCMPMBBBZQLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=CS2)C3=CC=CC4=CC=CC=C43)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}CYCLOBUTANECARBOXAMIDE](/img/structure/B4276558.png)
![propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4276561.png)

![methyl 4-oxo-4-{[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}butanoate](/img/structure/B4276573.png)
![propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4276581.png)
![4-BROMO-N~1~-[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B4276595.png)
![(2R,6S)-4-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,6-dimethylmorpholine](/img/structure/B4276598.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B4276600.png)
![METHYL 4-(3,4-DIMETHOXYPHENYL)-2-[(2-FURYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4276608.png)
![N~9~-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B4276629.png)
![5-{[(3,4-dichlorobenzyl)thio]methyl}-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4276644.png)
![3-(4-hydroxyphenyl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4276660.png)

